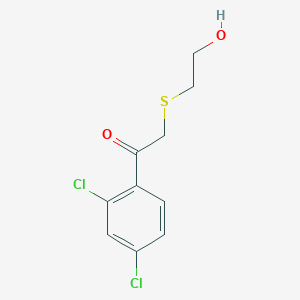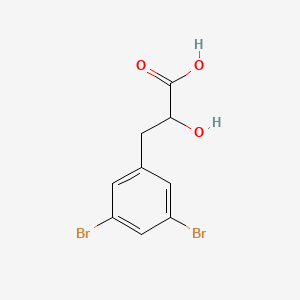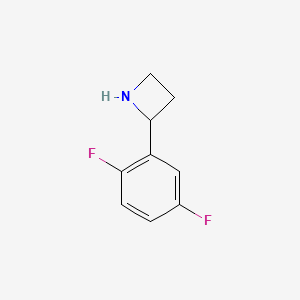![molecular formula C14H11ClO2 B13632839 2'-Chloro-6'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13632839.png)
2'-Chloro-6'-methoxy-[1,1'-biphenyl]-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound features a biphenyl core with a chloro substituent at the 2’ position, a methoxy group at the 6’ position, and an aldehyde group at the 2 position. Biphenyl derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
For example, the synthesis can be carried out by reacting 2-chloro-6-methoxyphenylboronic acid with 2-bromobenzaldehyde under Suzuki-Miyaura coupling conditions. The reaction is typically performed in a solvent such as toluene or ethanol, with a palladium catalyst like Pd(PPh3)4 and a base such as potassium carbonate. The reaction mixture is heated to reflux for several hours to yield the desired product.
Industrial Production Methods
Industrial production of 2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve yield and purity.
化学反応の分析
Types of Reactions
2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) in ethanol for nucleophilic substitution.
Major Products
Oxidation: 2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-methanol.
Substitution: 2’-Amino-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde.
科学的研究の応用
2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
類似化合物との比較
Similar Compounds
2’-Chloro-[1,1’-biphenyl]-2-carbaldehyde: Lacks the methoxy group at the 6’ position.
6’-Methoxy-[1,1’-biphenyl]-2-carbaldehyde: Lacks the chloro substituent at the 2’ position.
2’-Chloro-6’-methoxy-[1,1’-biphenyl]: Lacks the aldehyde group at the 2 position.
Uniqueness
2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of all three functional groups (chloro, methoxy, and aldehyde) on the biphenyl core
特性
分子式 |
C14H11ClO2 |
|---|---|
分子量 |
246.69 g/mol |
IUPAC名 |
2-(2-chloro-6-methoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11ClO2/c1-17-13-8-4-7-12(15)14(13)11-6-3-2-5-10(11)9-16/h2-9H,1H3 |
InChIキー |
QETBKYFCPUKUFM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)Cl)C2=CC=CC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


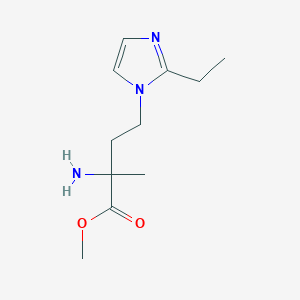
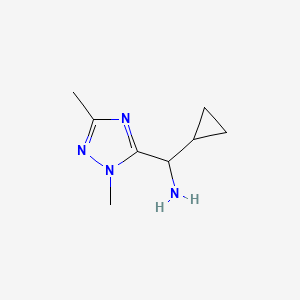
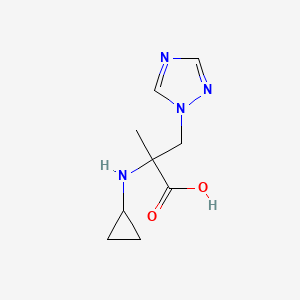
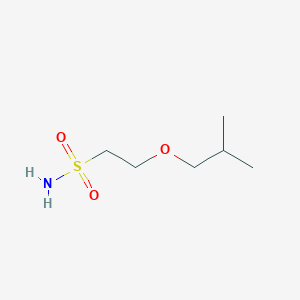
![1-[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13632780.png)
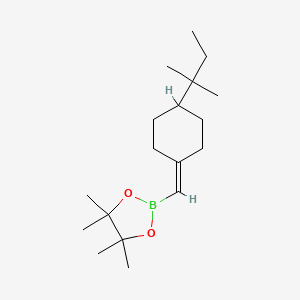
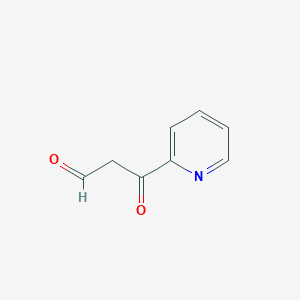
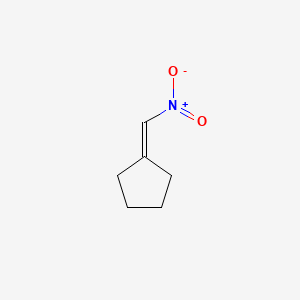
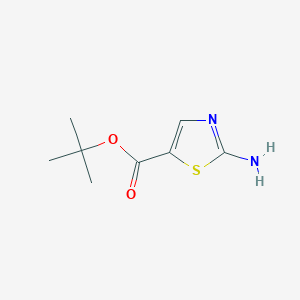
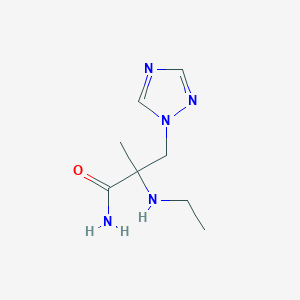
![2-(1H-Imidazo[4,5-g]isoquinolin-2-yl)ethan-1-amine dihydrochloride](/img/structure/B13632831.png)
